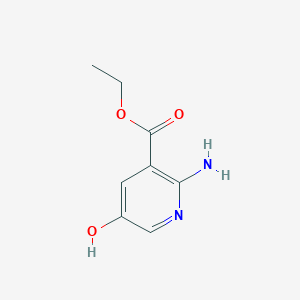![molecular formula C6H10Cl2IN3 B13520893 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride](/img/structure/B13520893.png)
3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride is a chemical compound that belongs to the pyrazolo[3,4-c]pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrazole ring and two hydrochloride groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride typically involves the iodination of a pyrazolo[3,4-c]pyridine precursor. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent, along with a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions, with solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
- 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
- pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride is unique due to its specific substitution pattern and the presence of two hydrochloride groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C6H10Cl2IN3 |
|---|---|
分子量 |
321.97 g/mol |
IUPAC名 |
3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C6H8IN3.2ClH/c7-6-4-1-2-8-3-5(4)9-10-6;;/h8H,1-3H2,(H,9,10);2*1H |
InChIキー |
FTQNFAAXEXORAK-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C(=NN2)I.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13520811.png)
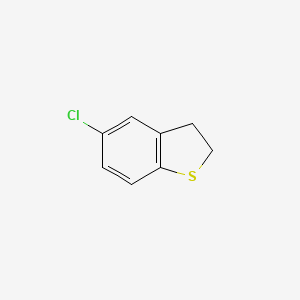
![Tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13520818.png)

![2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride](/img/structure/B13520823.png)
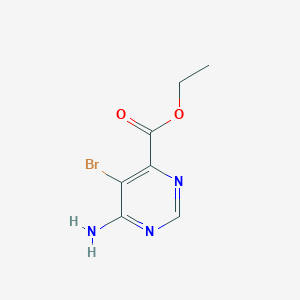
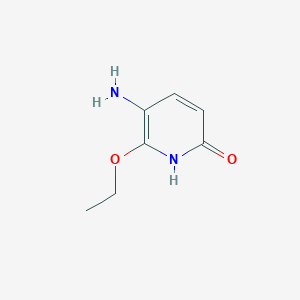
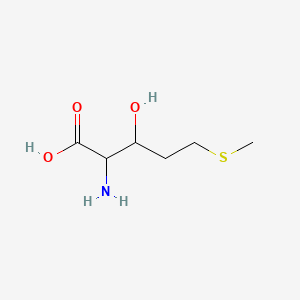
![(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid](/img/structure/B13520863.png)
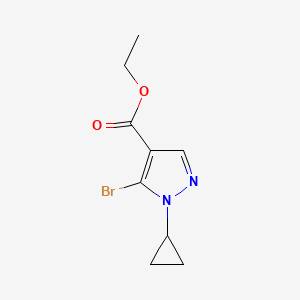

amino}acetate](/img/structure/B13520901.png)
